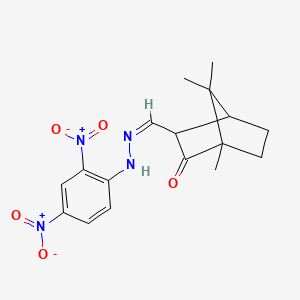
3-(2,4-Dinitrophenylhydrazonomethyl)camphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is a complex organic compound with the molecular formula C17H20N4O5 It is known for its unique structure, which includes a camphor backbone modified with a dinitrophenylhydrazonomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor typically involves the reaction of camphor with 2,4-dinitrophenylhydrazine under specific conditions. The process generally includes:
Formation of the Hydrazone: Camphor reacts with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Methylation: The hydrazone intermediate is then methylated using a suitable methylating agent to yield the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitrophenylhydrazonomethyl)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where the dinitrophenyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
3-(2,4-Dinitrophenylhydrazonomethyl)camphor has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoroacetyl)camphor
- 3-(4-Methylbenzylidene)camphor
- 3-(Perfluorobutyryl)camphor
Uniqueness
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is unique due to its dinitrophenylhydrazonomethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
15049-07-7 |
|---|---|
Formule moléculaire |
C17H20N4O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20N4O5/c1-16(2)12-6-7-17(16,3)15(22)11(12)9-18-19-13-5-4-10(20(23)24)8-14(13)21(25)26/h4-5,8-9,11-12,19H,6-7H2,1-3H3/b18-9- |
Clé InChI |
YVWBACPZDDNQBJ-NVMNQCDNSA-N |
SMILES isomérique |
CC1(C2CCC1(C(=O)C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




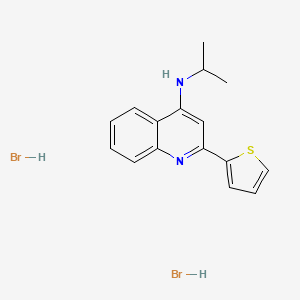
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
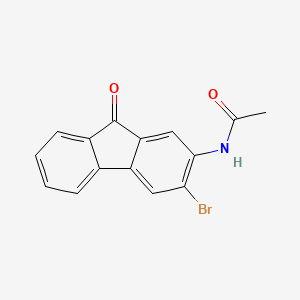
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)

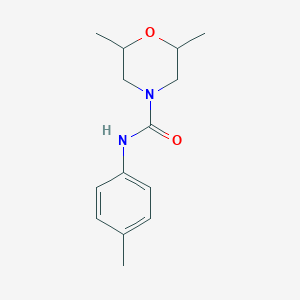
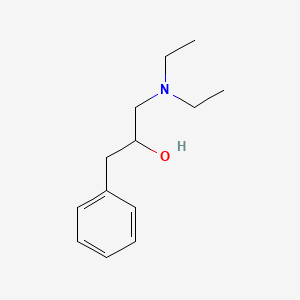

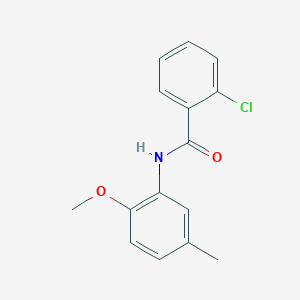
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)
